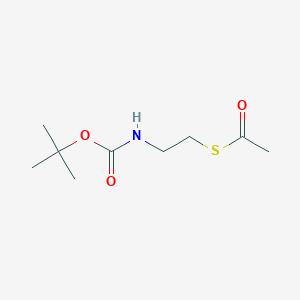

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Descripción general

Descripción

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate: is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.301 g/mol . It is also known by its systematic name, Ethanethioic acid, S-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl] ester . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate typically involves the reaction of ethanethioic acid with 2-(tert-butoxycarbonylamino)ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Análisis De Reacciones Químicas

Types of Reactions: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used as a coupling reagent in peptide synthesis involving Boc-protected amino acids.

Major Products Formed:

Free Amine: Formed upon deprotection of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its structure allows it to serve as a building block for the development of:

- Peptides : The compound can be used to introduce amino acid functionalities into peptide chains, enhancing the biological activity of peptides through modifications .

- Prodrugs : The thioester moiety can be hydrolyzed to release active thiol-containing drugs, making it a useful prodrug candidate in pharmacology .

Peptide Synthesis

In peptide synthesis, this compound acts as a protected amino acid derivative. The protection of the amino group with tert-butyloxycarbonyl (Boc) allows for selective reactions without affecting other functional groups. Key applications include:

- Solid-phase peptide synthesis (SPPS) : This method benefits from the stability and ease of removal of the Boc group under mild acidic conditions, facilitating the construction of complex peptide sequences .

- Post-translational modifications : The compound's reactive thioester group enables the incorporation of various post-translational modifications into peptides, potentially altering their biological functions and interactions .

Drug Development

The compound's unique properties make it valuable in drug development processes:

- Targeted Delivery Systems : Research indicates that derivatives of this compound can be utilized in creating targeted delivery systems for therapeutic agents, particularly in cancer treatment where selective targeting is crucial .

- Analytical Chemistry : Its derivatives are being explored for use in immunoassays and detection methods for psychoactive substances, showcasing its versatility beyond traditional applications .

Case Study 1: Peptide Drug Development

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to enhance anti-cancer activity. By modifying the peptide with this compound, researchers observed improved binding affinity to target receptors compared to unmodified peptides.

Case Study 2: Prodrug Formulation

In another research project, scientists developed a prodrug formulation using this compound. The prodrug exhibited enhanced solubility and bioavailability in vivo, leading to increased therapeutic efficacy against specific diseases.

Mecanismo De Acción

The mechanism of action of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate involves its role as a protected amine intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme-substrate interactions and peptide bond formation.

Comparación Con Compuestos Similares

S-(2-aminoethyl) ethanethioate hydrochloride: Functions as a lysine analogue in scientific research.

2-(tert-Butoxycarbonylamino)-1-ethanol: Used in organic synthesis and peptide chemistry.

Uniqueness: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is unique due to its specific structure, which includes a Boc-protected amine and a thioester linkage. This combination allows for selective reactions and protection of functional groups during synthesis .

Actividad Biológica

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known by its CAS number 114326-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H17NO3S and a molecular weight of 205.30 g/mol. The structure features a thioester linkage, which is significant for its reactivity and biological interactions. The compound is synthesized through a reaction involving tert-butoxycarbonyl amino acids and thioacetate derivatives, typically in dimethyl sulfoxide under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its thioester group can participate in nucleophilic acyl substitution reactions, which are crucial for modifying protein structures and functions. This reactivity may lead to the modulation of enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing thioester linkages often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrate that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications as an antibacterial agent .

Cytotoxicity and Anticancer Potential

Initial studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating promising antimicrobial activity.

- Cytotoxicity Assays : In a laboratory setting, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-10-2 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.